molecular formula C12H8O3S2 B14741323 Thianthrene 5,5,10-trioxide CAS No. 2362-54-1

Thianthrene 5,5,10-trioxide

Cat. No.: B14741323
CAS No.: 2362-54-1
M. Wt: 264.3 g/mol
InChI Key: VYWIQWXWMFAMTN-UHFFFAOYSA-N
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Description

Thianthrene 5,5,10-trioxide (CAS 2362-54-1) is a sulfur- and oxygen-containing heterocyclic compound with the molecular formula C12H8O3S2 and an average molecular mass of 264.313 g/mol . This compound serves as a valuable intermediate and building block in advanced organic synthesis. It is notably used in the preparation of other complex molecules; for instance, it reacts with butyllithium to yield dibenzothiophene-5,5-dioxide, demonstrating its utility as a precursor in ring-contraction reactions . Furthermore, the thianthrene oxide class of compounds is of significant interest in the development of functional materials. Research into related structures, such as Thianthrene 5,5,10,10-tetraoxide, shows their application as key components in phosphorescent emitters for high-performance, solution-processed organic light-emitting diodes (OLEDs) . The oxidation profile of thianthrene derivatives also makes them useful as mechanistic probes in biochemical studies to investigate the electrophilic nature of hemoprotein oxidizing species . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle the material in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

thianthrene 5,5,10-trioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3S2/c13-16-9-5-1-3-7-11(9)17(14,15)12-8-4-2-6-10(12)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWIQWXWMFAMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)S(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450179
Record name Thianthrene, 5,5,10-trioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2362-54-1
Record name Thianthrene, 5,5,10-trioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Thianthrene 5,5,10 Trioxide in Sulfur Heterocycle Chemistry

Significance of Sulfur-Bridged Aromatic Systems in Chemical Research

Sulfur-bridged aromatic systems, such as thianthrene (B1682798) and its derivatives, are of considerable interest due to the unique properties conferred by the sulfur atoms. Unlike their planar carbon or oxygen analogues (like anthracene (B1667546) or dibenzodioxin), the thianthrene core is non-planar and bent, with a distinct fold along the sulfur-sulfur axis. wikipedia.orgdiva-portal.org This three-dimensional structure is a foundational aspect of its chemistry.

The presence of sulfur atoms provides several key advantages in the design of functional molecules. nih.gov The sulfur bridge can enforce spatial proximity between the aromatic subunits, enabling strong electronic coupling. nih.gov Furthermore, sulfur's ability to exist in multiple oxidation states (sulfide, sulfoxide (B87167), sulfone) allows for the systematic tuning of a molecule's electronic and photophysical properties. nih.gov This "hypervalence" is not possible with carbon-based linkers. nih.gov The electron-rich nature of the thianthrene structure also makes it favorable for electron-donation, a property that is foundational to its application in various chemical transformations. rsc.org These fundamental characteristics, stemming from the sulfur-aromatic interactions, underpin the utility of thianthrene-based compounds in materials science and synthetic chemistry. ndsu.edu

Historical Development of Thianthrene Oxidation Studies

The history of thianthrene chemistry began with its first synthesis by John Stenhouse in 1869. wikipedia.orgroyalsocietypublishing.org Early studies noted its facile oxidation by sulfuric acid, which results in the formation of a distinct red radical cation, a species that has been characterized by electron paramagnetic resonance. wikipedia.org

The controlled chemical oxidation of thianthrene to its various oxygenated forms has been a subject of study for decades. In the 1950s, researchers such as Henry Gilman investigated methods for preparing Thianthrene 5-oxide, the mono-oxidized form of the parent molecule. acs.orgacs.org These early works established the foundational methods for accessing the first step on the oxidation ladder.

Later research in the 1980s and 1990s explored enzymatic oxidations, which provided insight into the stepwise nature of the process. Studies using enzymes like ligninase from the fungus Phanerochaete chrysosporium demonstrated the clean conversion of thianthrene to its monosulfoxide. nih.gov A pivotal 1992 study by Rycenga et al. examining the reactivity of hemoprotein oxidizing species was instrumental in characterizing the higher oxides. nih.gov This work showed that cytochrome P-450 could oxidize thianthrene sequentially to Thianthrene 5-oxide (the mono-oxide), then to Thianthrene 5,10-dioxide, and subsequently to Thianthrene 5,5,10-trioxide . nih.gov The study further detailed that while the enzyme chloroperoxidase could readily form the dioxide, it struggled to produce the trioxide from that intermediate. However, it could efficiently oxidize the Thianthrene 5,5-dioxide isomer to the trioxide, highlighting the subtle enzymatic selectivity in the oxidation pathway. nih.gov

Table 1: Key Historical Milestones in Thianthrene Oxidation Research

DateKey FindingSignificanceReference
1869First synthesis of thianthrene by John Stenhouse.Discovery of the parent sulfur-bridged aromatic system. wikipedia.orgroyalsocietypublishing.org
1956Henry Gilman reports on the oxidation of thianthrene to Thianthrene-5-oxide.Established early chemical methods for controlled mono-oxidation. acs.org
1989Oxidation of thianthrene to its monosulfoxide is demonstrated using ligninase.Showcased enzymatic pathways for thianthrene oxidation. nih.gov
1992Stepwise enzymatic oxidation to this compound is characterized.Provided the first detailed report on the formation and identity of the trioxide species as a distinct intermediate. nih.gov

Current Research Frontiers Involving this compound and its Analogues

While this compound is a well-identified intermediate, current research frontiers are largely dominated by its less and more oxidized analogues: Thianthrene 5-oxide (TTSO) and Thianthrene 5,5,10,10-tetraoxide.

Thianthrene 5-oxide (TTSO) has emerged as a cornerstone reagent in modern synthetic organic chemistry. Since 2019, extensive research has demonstrated its utility in the site-selective functionalization of carbon-hydrogen (C–H) bonds in aromatic compounds. rsc.org This process, often termed "thianthrenation," involves the activation of TTSO, which then reacts with an arene to form an aryl thianthrenium salt. rsc.orgacs.org These salts are exceptionally versatile synthetic linchpins, enabling the introduction of a wide array of functional groups, including silyl, acs.org phosphine, rsc.org and ester groups, rsc.org often with high selectivity at a late stage in a synthetic sequence. This has profound implications for drug discovery and materials science.

At the other end of the oxidation spectrum, Thianthrene 5,5,10,10-tetraoxide , the fully oxidized sulfone, is a valuable building block in materials science. Its rigid structure and potent electron-withdrawing properties make it an ideal component for organic electronics. google.com Derivatives of the tetraoxide have been incorporated into materials for Organic Light-Emitting Diodes (OLEDs), where they facilitate efficient thermally activated delayed fluorescence (TADF). google.com Furthermore, polymers functionalized with the thianthrene tetraoxide core have been investigated for use as electrode materials in high-performance supercapacitors. acs.org

In this landscape, This compound occupies a more specialized niche. Its primary role in the current literature is that of a characterized intermediate within the oxidation pathway of the thianthrene core. nih.gov Unlike the mono-oxide, it is not widely employed as a synthetic reagent, and unlike the tetraoxide, its applications in materials science are not as developed. Its significance lies in demonstrating the fine, stepwise control possible over the sulfur oxidation states, which is fundamental to the broader utility of the entire thianthrene family.

Table 2: Comparative Overview of Thianthrene Oxides

Compound NameOxidation State DescriptionPrimary Research ApplicationReference
ThianthreneSulfide (B99878) (S)Parent heterocycle; precursor for all oxides. wikipedia.org
Thianthrene 5-oxide (TTSO)Monosulfoxide (S=O)Reagent for C-H bond functionalization (thianthrenation). rsc.orgacs.orgsigmaaldrich.com
Thianthrene 5,10-dioxideDisulfoxide (two S=O)Intermediate in the oxidation pathway. nih.gov
This compoundSulfoxide-Sulfone (S=O, SO₂)Characterized intermediate in stepwise oxidation. nih.gov
Thianthrene 5,5,10,10-tetraoxideDisulfone (two SO₂)Building block for advanced materials (OLEDs, supercapacitors). google.comacs.org

Reaction Mechanisms and Mechanistic Studies of Thianthrene Oxidation Pathways

Elucidation of Oxygen Transfer Mechanisms to Sulfur Centers

The oxidation of thianthrene (B1682798) and its partially oxidized derivatives serves as a model system for investigating the fundamental principles of oxygen transfer to sulfur atoms. The presence of two sulfur atoms with differing oxidation states in molecules like thianthrene 5-oxide allows for a competitive analysis of oxidation mechanisms.

Thianthrene 5-oxide (SSO) is a particularly insightful mechanistic probe for distinguishing between electrophilic and nucleophilic oxidation pathways. nih.govnih.govacs.orgacs.orgacs.org The molecule possesses a sulfide (B99878) sulfur, which is susceptible to attack by electrophilic oxidants, and a sulfoxide (B87167) sulfur, which is targeted by nucleophilic oxidants. nih.govnih.govacs.org The oxidation of the sulfide center leads to the formation of thianthrene 5,10-dioxide (SOSO), while oxidation of the sulfoxide moiety yields thianthrene 5,5-dioxide (SSO2). cdnsciencepub.com Subsequent oxidation of either of these dioxides can then produce thianthrene 5,5,10-trioxide. cdnsciencepub.comnih.gov

The selectivity of an oxidant is quantified by the parameter X_SO, which represents the mole fraction of SSO2 in the initial product mixture. A high X_SO value indicates a preference for sulfoxide oxidation, characteristic of a nucleophilic oxidant. Conversely, a low X_SO value signifies a preference for sulfide oxidation, indicating an electrophilic oxidant. cdnsciencepub.com For instance, oxidation of SSO with permanganate (B83412) results exclusively in SSO2, demonstrating the nucleophilic character of the permanganate oxygen. In contrast, oxidants like ruthenium tetroxide and chromyl chloride yield predominantly SOSO, highlighting their electrophilic nature. cdnsciencepub.com

Theoretical studies, specifically density-functional theory, have further illuminated the electronic factors governing this selectivity. Analysis of the electron density in thianthrene 5-oxide reveals a region of charge depletion at the sulfoxide group, which can sterically hinder the approach of nucleophilic oxidants. nih.govacs.org This suggests that the SSO probe might make some oxidants appear more electrophilic than they are in reality. nih.govacs.org

The electronic properties of both the oxidant and the thianthrene substrate play a crucial role in determining the selectivity of the oxidation reaction. In the case of peracid oxidations of thianthrene 5-oxide, a significant electronic effect is observed. For example, the oxidation with trifluoroperacetic acid (CF3CO3H), a more electrophilic peracid, results in a very low X_SO value of 0.01, indicating a strong preference for the oxidation of the more nucleophilic sulfide center. In contrast, the less electrophilic peracetic acid (CH3CO3H) gives a higher X_SO value of 0.16. This trend underscores that more electrophilic oxidants are not only more reactive but also more chemoselective towards the sulfide site in SSO.

The electronic nature of the thianthrene ring itself can be modulated by substituents, which in turn affects the oxidation potentials and pathways. Electrochemical studies of substituted thianthrenes have shown that the oxidation potentials can be tuned by the introduction of electron-donating or electron-withdrawing groups. These substitutions influence the electron density at the sulfur atoms and, consequently, their susceptibility to oxidation.

The oxidation of thianthrene introduces stereochemical complexity. The non-planar, bent structure of the thianthrene ring system leads to the possibility of syn and anti isomers for the sulfoxides. For instance, the oxidation of thianthrene 5-oxide can produce cis and trans isomers of thianthrene 5,10-dioxide. The ratio of these isomers can provide further mechanistic information about the transition state of the oxygen transfer.

It has been established that the endo and exo stereoisomers of thianthrene oxides can interconvert through ring-inversion with moderate energy barriers. nih.govacs.org This conformational flexibility must be considered when interpreting the stereoselectivity of oxidation reactions, as the observed product distribution may not solely reflect the kinetic outcome of the oxygen transfer step. nih.govacs.org The absolute configuration and stability of chiral thianthrene sulfoxides have been determined using X-ray crystallography, confirming that diastereomeric sulfoxides can be stable and non-interconverting in solution. nih.gov

Application of Thianthrene Oxide Scaffolds as Mechanistic Probes for Oxidant Characterization

The differential reactivity of the sulfur centers in thianthrene 5-oxide has been extensively utilized to characterize the electronic nature of a wide array of oxidants, including those of biological relevance. nih.gov For example, studies with hemoprotein oxidizing species have employed T-5-O to probe their electrophilicity. Cytochrome P450, an electrophilic oxidant, converts T-5-O to the 5,10-dioxide. nih.gov Similarly, chloroperoxidase also yields the 5,10-dioxide, indicating its electrophilic character. nih.gov Interestingly, horseradish peroxidase does not oxidize T-5-O with hydrogen peroxide but produces the 5,5-dioxide when dihydroxyfumaric acid is used as a co-oxidant, with the oxygen atom being incorporated from molecular oxygen. nih.gov This demonstrates the ability of the T-5-O probe to unravel complex, multi-component oxidation systems.

The selectivity of various oxidants in the oxidation of thianthrene 5-oxide is summarized in the table below.

OxidantProduct(s)Predominant PathwayReference
Benzyltriethylammonium PermanganateThianthrene 5,5-dioxide (SSO2)Nucleophilic cdnsciencepub.com
Ruthenium TetroxideThianthrene 5,10-dioxide (SOSO) and Thianthrene 5,5-dioxide (SSO2)Electrophilic cdnsciencepub.com
Chromyl ChlorideThianthrene 5,10-dioxide (SOSO)Electrophilic cdnsciencepub.com
Cytochrome P450Thianthrene 5,10-dioxide (SOSO)Electrophilic nih.gov
ChloroperoxidaseThianthrene 5,10-dioxide (SOSO)Electrophilic nih.gov
Human Hemoglobin / H2O2Thianthrene 5,5-dioxide (SSO2) and Thianthrene 5,10-dioxide (SOSO)Both Nucleophilic and Electrophilic nih.gov

Intramolecular Electronic and Steric Influences on Thianthrene Reactivity

The reactivity of the thianthrene core is significantly influenced by both electronic and steric factors originating from its own structure and substituents. The non-planar, folded "butterfly" conformation of the thianthrene ring system plays a key role in its reactivity. nih.gov

A systematic study on the peracid oxidation of thianthrene 5-oxide has shown that for aliphatic peracids of increasing steric bulk (from methyl to t-butyl), there is no significant steric effect on the ratio of thianthrene 5,10-dioxide to thianthrene 5,5-dioxide. This suggests that the approach of the oxidant to the sulfur centers is not significantly hindered by the size of the peracid's alkyl group.

However, electronic effects are pronounced. As mentioned earlier, the electrophilicity of substituted perbenzoic acids correlates with a greater preference for oxidation at the sulfide center. This highlights the dominance of electronic factors in determining the chemoselectivity of this class of oxidants.

In electrophilic aromatic substitution reactions, such as thianthrenation, steric effects can play a more significant role in determining regioselectivity. The inherent steric bulk of the thianthrene heterocycle can influence the position of attack on an aromatic substrate.

Furthermore, the reactivity of thianthrene oxides can be directly influenced by reactions at the sulfur centers. For example, thianthrene-5,5,10-trioxide can be reduced by hydrobromic acid to yield thianthrene-5-dioxide quantitatively. In another instance, the cleavage of thianthrene-5,5,10-trioxide can be achieved using n-butyllithium. These reactions demonstrate that the oxidized sulfur centers in the trioxide are susceptible to both reduction and nucleophilic attack, providing pathways for further functionalization or degradation of the thianthrene core.

Spectroscopic Characterization Techniques in Thianthrene 5,5,10 Trioxide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of Thianthrene (B1682798) 5,5,10-trioxide in solution. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of Thianthrene 5,5,10-trioxide is expected to be complex due to the molecule's asymmetry. The presence of three oxygen atoms on two different sulfur centers (a sulfoxide (B87167) group, -SO-, and a sulfone group, -SO2-) breaks the symmetry seen in the parent thianthrene or its symmetrically oxidized derivatives like thianthrene 5,10-dioxide.

This asymmetry results in eight chemically non-equivalent aromatic protons. The protons on the benzene ring attached to the sulfone group are expected to experience a significant downfield shift compared to those on the ring attached to the sulfoxide group. This is due to the strong electron-withdrawing nature of the sulfone group, which deshields the adjacent protons more effectively. The spectrum would likely present as a series of complex multiplets in the aromatic region, typically between 7.0 and 8.5 ppm. The interpretation would involve analyzing the coupling constants (J-values) to establish the ortho, meta, and para relationships between protons.

For comparison, the related compound Thianthrene 5-oxide shows two sets of signals for its aromatic protons, reflecting the asymmetry introduced by a single sulfoxide group. orgsyn.org The even more oxidized Thianthrene 5,5,10,10-tetraoxide, which is symmetric, would show a simpler pattern.

Table 1: Illustrative ¹H NMR Data for Related Thianthrene Oxides in CDCl₃

Compound Proton Environment Chemical Shift (δ, ppm) Multiplicity
Thianthrene 5-oxide orgsyn.org Aromatic 7.92 d
Aromatic 7.61 d
Aromatic 7.54 t
Aromatic 7.41 t
5-(p-tolyl)-5H-thianthren-5-ium Aromatic 8.65 d
trifluoromethanesulfonate rsc.org Aromatic 7.83-7.74 m
Aromatic 7.22 d

This table is for illustrative purposes to show typical chemical shifts in thianthrene systems.

¹³C NMR spectroscopy provides further crucial information about the carbon skeleton of this compound. Due to the molecular asymmetry, twelve distinct signals would be expected in the ¹³C NMR spectrum: eight for the aromatic CH carbons and four for the quaternary carbons bonded to the sulfur atoms. The chemical shifts of the carbons attached to the sulfone group would be significantly downfield compared to those attached to the sulfoxide group.

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the unambiguous assignment of all proton and carbon signals.

COSY experiments would reveal the ¹H-¹H coupling networks within each aromatic ring.

HSQC would correlate each proton signal to its directly attached carbon atom.

HMBC would show correlations between protons and carbons over two to three bonds, helping to assign the quaternary carbons and link the different spin systems together.

The thianthrene core is not planar but exists in a folded "butterfly" conformation. nih.gov This structure can undergo a ring-inversion process. Variable-temperature (VT) NMR is a powerful technique used to study such dynamic processes. researchgate.netvnu.edu.vn

For this compound, VT-NMR experiments could provide insights into the energy barrier of this ring inversion. At low temperatures, the inversion process would be slow on the NMR timescale, potentially leading to the observation of distinct signals for atoms in different conformational environments (e.g., axial vs. equatorial positions of the sulfoxide oxygen). As the temperature is increased, the rate of inversion increases, causing these distinct signals to broaden, coalesce, and eventually sharpen into time-averaged signals at higher temperatures. Analyzing the spectra at different temperatures allows for the calculation of the activation energy and other thermodynamic parameters of the conformational change. vnu.edu.vn

X-ray Crystallography for Solid-State Structural Elucidation of Thianthrene Oxides

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For thianthrene oxides, this technique provides precise data on bond lengths, bond angles, and, most importantly, the dihedral angle of the central ring system. nih.gov

An X-ray crystal structure of this compound would confirm the folded, non-planar conformation of the thianthrene backbone. It would also unequivocally establish the geometry of the sulfur centers and the relative orientation of the oxygen atoms. In thianthrene oxides, the oxygen atoms can adopt pseudo-axial or pseudo-equatorial positions. The analysis of chiral thianthrene sulfoxides has shown how crystallography can determine the absolute configuration at the stereogenic sulfur atom. nih.gov For the trioxide, crystallography would reveal the precise arrangement of the sulfoxide and sulfone groups within the crystal lattice.

Table 2: Key Structural Parameters from X-ray Crystallography of Thianthrene Derivatives

Compound Feature Parameter Typical Value
Thianthrene Core Dihedral (Fold) Angle ~128-142° nih.gov
Sulfoxide Group S-O Bond Length ~1.49 Å nih.gov

Other Spectroscopic Modalities (e.g., UV-Vis Spectroscopy, Mass Spectrometry) in Characterization

While NMR and X-ray crystallography provide structural detail, other spectroscopic methods are vital for a complete characterization.

UV-Vis Spectroscopy : This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* transitions within the aromatic rings. The position and intensity of these bands are influenced by the oxidation state of the sulfur atoms, which act as auxochromes modifying the electronic structure of the chromophore. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can offer clues about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the confirmation of its elemental formula (C₁₂H₈O₃S₂). The fragmentation pattern observed in the mass spectrum would likely involve the loss of SO and SO₂ units, providing further evidence for the proposed structure.

Computational Chemistry Approaches to Thianthrene 5,5,10 Trioxide Systems

Density Functional Theory (DFT) Applications in Thianthrene (B1682798) Oxide Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating organosulfur compounds like thianthrene oxides. DFT methods, which calculate the electronic structure of a molecule based on its electron density, offer a favorable balance between computational cost and accuracy. Functionals such as B3LYP, M06-2X, and SCAN have been effectively employed to study the properties of thianthrene and its derivatives. rsc.orgrsc.orgnih.govarxiv.org These calculations are crucial for understanding the geometric and electronic characteristics that govern the behavior of thianthrene oxide systems.

A fundamental aspect of molecular characterization involves the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties, chemical reactivity, and kinetic stability. aimspress.com A smaller gap generally implies higher reactivity.

Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Thianthrene Derivatives
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
Phenanthrene-fused Thianthrene-5.69-1.294.40B3LYP/6-31+G(d,p)
Corannulene-fused Thianthrene-5.91-2.023.89B3LYP/6-31+G(d,p)

The thianthrene core is not planar but adopts a bent, V-shaped conformation, often described as a "butterfly" structure, with a distinct dihedral angle between the two aromatic rings. rsc.org This structure can undergo a conformational inversion process, akin to the flapping of butterfly wings, passing through a planar transition state. The energy required for this inversion is a key characteristic of the molecule's dynamic behavior.

DFT is an excellent tool for quantifying the energetics of this "butterfly motion." By optimizing the geometries of both the bent ground state and the planar transition state, the inversion barrier can be calculated. For example, the inversion barrier for a corannulene-fused thianthrene was calculated to be 5.56 kcal/mol using the B3LYP/6-31+G(d,p) level of theory. rsc.org Similarly, theoretical predictions for the ring inversion barrier of thianthrene tetraoxide were found to be in good agreement with experimental values derived from variable temperature NMR studies. nih.gov

Calculated and Experimental Inversion Barriers for Thianthrene Derivatives
CompoundInversion Barrier (kcal/mol)Method
Corannulene-fused Thianthrene5.56DFT (B3LYP/6-31+G(d,p))
2,7-Diisopropylthianthrene Tetraoxide6.5Experimental (13C NMR)

Understanding how chemical reactions occur at a molecular level is a primary goal of computational chemistry. DFT calculations allow for the detailed exploration of reaction pathways, the identification of stable intermediates, and the characterization of transition states—the high-energy structures that connect reactants, intermediates, and products. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction. e3s-conferences.org

A notable example is the investigation of the electrochemical ring-opening oxidation of aryl thianthrenium salts. rsc.org Using the M06-2X functional, researchers mapped a plausible reaction mechanism involving the formation of an S-O bond intermediate, followed by electron and proton transfer steps. The activation free energies (ΔG‡) for key transition states were calculated, providing a quantitative understanding of the reaction kinetics. For instance, the S-C bond cleavage transition state was found to have a very low barrier of 2.1 kcal/mol, indicating a facile process. rsc.org

Semi-Empirical Quantum Chemistry Methods (e.g., PM3) in Complementary Studies

While DFT provides high accuracy, its computational cost can be prohibitive for very large molecular systems or extensive conformational searches. In such cases, semi-empirical quantum chemistry methods serve as valuable complementary tools. wikipedia.org These methods, which are derived from the Hartree-Fock formalism, employ significant approximations and incorporate parameters derived from experimental data to simplify calculations. ucsb.edu

Parametric Method 3 (PM3) is a widely used semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.orgnih.gov It is parameterized to reproduce experimental data such as heats of formation and molecular geometries. The primary advantage of PM3 is its computational speed, which is orders of magnitude faster than ab initio or DFT methods. wikipedia.org This allows for the rapid screening of molecular properties, exploration of potential energy surfaces of large molecules, and generation of initial structures for refinement with more accurate, higher-level theories. Although specific applications of PM3 to Thianthrene 5,5,10-trioxide are not prominent in the literature, it remains a viable method for preliminary computational assessments in the broader field of complex organic molecules.

Correlation of Theoretical Predictions with Experimental Spectroscopic and Reactivity Data

The ultimate validation of a computational model lies in its ability to accurately reproduce and predict experimental observations. For thianthrene oxide systems, a strong correlation between theoretical calculations and experimental data has been demonstrated across various properties, reinforcing the predictive power of these computational approaches.

One of the clearest examples is in conformational analysis. The ring inversion barrier for 2,7-diisopropylthianthrene tetraoxide was determined experimentally via variable temperature 13C NMR to be 6.5 kcal/mol. This value was shown to agree well with predictions from ab initio theoretical calculations, providing strong evidence for the accuracy of the computational model in describing molecular dynamics. nih.gov

In the realm of electronic properties, TD-DFT calculations have been successfully used to predict the UV-vis absorption spectra of π-extended thianthrenes. The calculated excitation wavelength (λTD-DFT) for the HOMO → LUMO transition of a phenanthrene-fused thianthrene was 347.21 nm, which corresponds well with the experimental absorption peak at λabs = 331 nm. rsc.org Furthermore, DFT-based molecular dynamics simulations have been used to compute the redox potential of thianthrene in acetonitrile, yielding a value in excellent agreement with experimental electrochemical measurements. nih.gov This strong concordance between theory and experiment underscores the reliability of computational methods in characterizing the physicochemical properties of thianthrene oxides.

Synthesis and Functionalization of Thianthrene 5,5,10 Trioxide Derivatives and Analogues

Chemical Transformations to Higher Oxidation States (e.g., Thianthrene (B1682798) 5,5,10,10-tetraoxide)

The oxidation of the sulfur atoms in the thianthrene heterocycle is a fundamental transformation that significantly alters the molecule's electronic properties, converting the electron-donating thianthrene moiety into an electron-accepting one.

The complete oxidation of thianthrene to its highest oxidation state, thianthrene 5,5,10,10-tetraoxide, requires potent oxidizing agents. These "exhaustive" oxidation strategies are designed to convert both sulfur atoms to the sulfone state. This transformation is valuable as it can be applied to complex substrates without the formation of regioisomers. A variety of effective methods have been developed for this purpose.

One common approach involves the use of hydrogen peroxide, often in an acidic medium like acetic acid, to ensure complete oxidation. acs.org For instance, 2,8-dibromothianthrene has been successfully oxidized to 2,8-dibromothianthrene-5,5',10,10'-tetraoxide by heating with hydrogen peroxide in acetic acid. acs.org Other robust methods include the use of periodic acid catalyzed by chromium(VI) oxide and sodium perborate in acetic acid. These methods provide reliable access to the tetraoxide derivative, a key building block in materials science. nsysu.edu.tw

Oxidizing Agent/SystemSubstrateProductConditions
Hydrogen Peroxide (H₂O₂) / Acetic Acid (AcOH)ThianthreneThianthrene 5,5,10,10-tetraoxideHeating
Hydrogen Peroxide (H₂O₂) / Acetic Acid (AcOH)2,8-Dibromothianthrene2,8-Dibromothianthrene-5,5,10,10-tetraoxideHeated to 90–95 °C for 1 day
Periodic Acid / Chromium(VI) oxide (catalyst)ThianthreneThianthrene 5,5,10,10-tetraoxide-
Sodium Perborate / Acetic Acid (AcOH)ThianthreneThianthrene 5,5,10,10-tetraoxide-

While lower oxidation states of thianthrene, such as thianthrene-5,10-dioxide, can exist as distinct diastereomers (cis and trans), the formation of thianthrene 5,5,10,10-tetraoxide does not present the same stereochemical complexity. In the tetraoxide, both sulfur atoms are symmetrically oxidized to the sulfone (SO₂) group. This results in a molecule with a higher degree of symmetry compared to the sulfoxide (B87167) or mixed oxide states. The available scientific literature does not describe the existence of stable stereoisomers, such as α- and β-forms, for thianthrene 5,5,10,10-tetraoxide itself, as the full oxidation to the sulfonyl groups eliminates the chirality that can exist at a sulfoxide center.

Organothianthrenium Salts as Reactive Intermediates for C-C and C-X Bond Formation

Following a comprehensive review of scientific literature, there is currently no available information detailing the use of Thianthrene 5,5,10-trioxide as a direct precursor for the generation of organothianthrenium salts for subsequent C-C and C-X bond formation reactions. Research in the field of thianthrene chemistry extensively documents the generation of reactive organothianthrenium salts from thianthrene and thianthrene 5-oxide. These species have been successfully employed as versatile intermediates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. However, the specific reactivity of this compound in this context has not been reported.

The established methodologies for creating organothianthrenium salts typically involve the activation of thianthrene or thianthrene 5-oxide to generate a reactive electrophilic sulfur species. This intermediate then undergoes reaction with various nucleophiles, including arenes, alkenes, and alkanes, to form the corresponding organothianthrenium salts. These salts, in turn, serve as effective electrophilic partners in cross-coupling reactions, enabling the formation of new chemical bonds.

While the higher oxidation state of the sulfur atoms in this compound might suggest altered reactivity, its application as a starting material for the synthesis of organothianthrenium salts for C-C and C-X bond formation is not described in the current body of scientific literature. Therefore, a detailed discussion, including research findings and data tables on this specific transformation, cannot be provided at this time. Further research would be necessary to explore the potential of this compound in this synthetic context.

Advanced Research Applications of Thianthrene 5,5,10 Trioxide and Its Derivatives

Role as Building Blocks and Synthons in Complex Organic Transformations

The thianthrene (B1682798) core is a cornerstone in the development of powerful synthetic methodologies, particularly in the realm of C-H functionalization. The ability to easily oxidize thianthrene to a stable radical cation has been harnessed to create synthons that can selectively react with a variety of organic molecules.

Thianthrene S-oxide is a key precursor in the synthesis of aryl thianthrenium salts. These salts have gained prominence as versatile reagents for the direct functionalization of arenes. The process typically involves the activation of thianthrene S-oxide with an anhydride, followed by reaction with an aromatic compound to yield a stable aryl thianthrenium salt. These salts can then participate in a wide array of cross-coupling reactions, enabling the formation of C-C, C-N, C-O, and C-S bonds. This two-step sequence provides a powerful alternative to traditional methods that often require pre-functionalized starting materials. rsc.orgsemanticscholar.org

The reactivity of the thianthrene core can be modulated by the oxidation state of the sulfur atoms. While much of the research has focused on the mono-oxide and the parent thianthrene, the 5,5,10-trioxide offers a unique combination of a sulfide (B99878), a sulfoxide (B87167), and a sulfone group. This asymmetry and the presence of both electron-donating and electron-withdrawing moieties within the same core structure present opportunities for developing new synthons with tailored reactivity, although the synthesis of the trioxide itself can be challenging.

A notable application of thianthrene-derived reagents is in the synthesis of aziridines, which are important nitrogen-containing heterocycles found in many biologically active molecules. Alkenyl thianthrenium salts, prepared from thianthrene oxide, have been used in metal-free aziridination reactions with a variety of nitrogen sources, including primary amines, amides, and sulfonamides. rsc.org

Supramolecular Chemistry and Host-Guest Interactions

The unique structural and electronic features of the thianthrene scaffold make it an attractive component for the construction of supramolecular assemblies and host-guest systems. The neutral thianthrene molecule has a bent, butterfly-like conformation. Upon one-electron oxidation to its radical cation, the molecule flattens, a reversible transformation that can be exploited in the design of molecular switches and responsive materials. google.com

While specific research on the supramolecular chemistry of thianthrene 5,5,10-trioxide is still in its nascent stages, the presence of polar sulfoxide and sulfone groups, capable of acting as hydrogen bond acceptors, suggests its potential for creating ordered supramolecular structures.

Thianthrene derivatives with electron-withdrawing groups are excellent candidates for forming electron donor-acceptor (EDA) complexes. The highly oxidized thianthrene 5,5,10,10-tetraoxide, with its four sulfone groups, is a potent electron acceptor and has been incorporated into donor-acceptor materials. chemrxiv.org

This compound, possessing both a sulfoxide and a sulfone group, also has strong electron-accepting character. This makes it a promising component for EDA complexes. In such complexes, the thianthrene derivative can accept an electron from a donor molecule upon photoexcitation. This process can lead to the formation of reactive radical ions, which can be harnessed to drive chemical reactions under mild conditions. For instance, EDA complexes involving aryl thianthrenium salts have been used to generate aryl radicals for C-H functionalization reactions upon irradiation with visible light.

The thianthrene framework is inherently well-suited to promote intersystem crossing (ISC), the process by which a molecule changes its spin state (e.g., from a singlet to a triplet state). This is due to the presence of sulfur atoms, which, as "heavy" atoms, enhance spin-orbit coupling. Efficient ISC is a critical property for applications such as photodynamic therapy, photocatalysis, and in organic light-emitting diodes (OLEDs) that utilize phosphorescence or thermally activated delayed fluorescence (TADF). ktu.edu

Thianthrene derivatives have been investigated as emitters in TADF-based OLEDs. In these devices, triplet excitons, which are typically non-emissive in conventional fluorescent OLEDs, can be converted back to emissive singlet excitons through a process called reverse intersystem crossing (RISC). For efficient RISC to occur, the energy gap between the lowest singlet (S1) and triplet (T1) excited states must be small. The rigid, twisted structure of the thianthrene core, combined with its electronic properties, helps to achieve this small energy gap. chemrxiv.orgrsc.orgresearchgate.net

Computational studies on sulfone-based TADF emitters have highlighted the importance of the acceptor moiety in tuning the photophysical properties. Thianthrene 5,5,10,10-tetraoxide has been identified as a potent acceptor for this purpose. chemrxiv.org The unsymmetrical nature of this compound could offer a unique handle to further modulate the energies of the S1 and T1 states and the efficiency of the ISC and RISC processes. Thianthrene-based compounds have also shown potential in oxygen sensing applications due to their long-lived triplet states and room temperature phosphorescence. ktu.edu

Integration into Functional Organic Materials and Scaffolds

The rigidity and tunable electronic properties of the thianthrene core make it an excellent building block for a variety of functional organic materials, including porous polymers and high-performance engineering plastics.

Conjugated microporous polymers (CMPs) are a class of materials that combine extended π-conjugation with a porous structure, making them attractive for applications in gas storage, catalysis, and energy storage. Thianthrene and its derivatives, particularly the electron-accepting thianthrene 5,5,10,10-tetraoxide, have been successfully used as building blocks for CMPs. acs.org

These thianthrene-based CMPs are often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the creation of robust, highly conjugated networks. The incorporation of the thianthrene tetraoxide unit introduces strong electron-accepting properties into the polymer, leading to materials with a donor-acceptor architecture. This is beneficial for energy storage applications, as it can enhance charge transport and provide redox-active sites.

While the use of this compound in CMPs has not been extensively reported, its structural similarity and the presence of reactive sites for cross-coupling suggest that it could be a valuable monomer for creating novel CMPs with unique electronic and porous properties.

MonomerPolymerization MethodApplication
2,8-DibromothianthreneSuzuki CouplingEnergy Storage
2,8-Dibromothianthrene-5,5,10,10-tetraoxideSuzuki CouplingEnergy Storage

Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. These characteristics make them prime candidates for use as membranes in gas separation technologies. The efficiency of a gas separation membrane is determined by its permeability and selectivity, which are in turn governed by the polymer's chemical structure and chain packing.

The introduction of sulfone groups (–SO2–) into the backbone of polyimides is a well-established strategy to enhance their gas separation performance. The sulfone group is polar and rigid, which can disrupt polymer chain packing, leading to an increase in the fractional free volume of the material. This, in turn, generally increases the permeability of gases through the membrane. hgxx.orgmonash.edu

Aromatic polyimides containing sulfone groups have been shown to exhibit excellent separation performance for important gas pairs like CO2/N2 and CO2/CH4. hgxx.org this compound, with its rigid, non-planar structure and two sulfone-equivalent oxygen atoms, represents a promising, yet largely unexplored, building block for the synthesis of novel polyimides. Its incorporation into a polyimide backbone could lead to materials with high free volume and tailored transport properties for advanced separation applications.

Polymer TypeKey Structural FeatureImpact on Gas Separation
Sulfone-containing PolyimidesRigid –SO2– groupIncreased fractional free volume, enhanced permeability
Polyimides with bulky side groupsSteric hindranceDisrupted chain packing, increased permeability

Contribution to Organic Electronic Systems (e.g., Electroluminescent Emitters, Thermally Activated Delayed Fluorescence)

In the realm of organic electronics, derivatives of thianthrene, particularly Thianthrene 5,5,10,10-tetraoxide, have emerged as powerful electron-accepting units for the construction of high-performance organic light-emitting diodes (OLEDs). The two sulfone (SO₂) groups in the tetraoxide derivative create a strong electron-withdrawing core, which is crucial for designing materials with specific energy levels required for efficient electroluminescence.

This electron-accepting nature is especially valuable in the development of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). TADF materials enable OLEDs to achieve near-100% internal quantum efficiency by harvesting both singlet and triplet excitons. The design of TADF molecules often involves linking a strong electron donor to a strong electron acceptor to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. Thianthrene 5,5,10,10-tetraoxide serves as an effective acceptor moiety in this architecture. chemrxiv.org

Research has demonstrated the successful incorporation of the thianthrene tetraoxide core into various TADF emitters. For instance, a novel TADF emitter, 1,2,3,4-tetrakis(3,6-di-tert-butyl-9H-carbazol-9-yl)thianthrene 5,5,10,10-tetraoxide (4t-BuCzTTR), was designed for solution-processed OLEDs. This molecule exhibits significant TADF characteristics and good thermal stability. rsc.org An orange-red emitting OLED using 4t-BuCzTTR as the emitter achieved a maximum external quantum efficiency (EQE) of 6.2%. rsc.org

Furthermore, the thianthrene tetraoxide moiety has been integrated into phosphorescent emitters to enhance their performance. Asymmetric iridium(III) complexes featuring the thianthrene 5,5,10,10-tetraoxide group have been developed as highly efficient deep-red emitters. researchgate.netnih.gov The inclusion of the thianthrene tetraoxide unit improves the electron-injection and -transport abilities of the complexes. researchgate.netnih.gov A solution-processed deep-red OLED based on one such asymmetric Ir(III) complex, SOIrOPh, demonstrated an outstanding peak EQE of 25.8%, which represents one of the highest efficiencies reported for solution-processed deep-red OLEDs. researchgate.netnih.gov

Performance of OLEDs Incorporating Thianthrene 5,5,10,10-tetraoxide Derivatives
Emitter CompoundEmission TypeEmission ColorMaximum EQE (%)Reference
4t-BuCzTTRTADFOrange-Red6.2 rsc.org
SOIrOPhPhosphorescenceDeep-Red25.8 researchgate.netnih.gov
2Cz-DMAC-TTRTADFRed2.9 rhhz.net

Development of Thianthrene-based Redox-Active Materials for Energy Storage Systems

The inherent redox activity of the thianthrene scaffold makes it a compelling candidate for the development of organic electrode materials for advanced energy storage systems, such as lithium-ion batteries and redox flow batteries. The two sulfur atoms in the thianthrene molecule can undergo reversible oxidation, allowing for the stable storage and release of electrons. researchgate.net This property, combined with a high redox potential, positions thianthrene-based materials as promising high-voltage organic cathodes. rsc.org

Researchers have explored various strategies to incorporate the thianthrene unit into energy storage devices. One approach involves the synthesis of thianthrene-functionalized polymers. Polynorbornenes with pendant thianthrene groups have been investigated as high-voltage organic cathode materials for dual-ion batteries. rsc.org These polymer-based cathodes exhibit reversible oxidation and can achieve a specific capacity of up to 66 mAh g⁻¹ at a high potential of 4.1 V vs. Li/Li⁺. rsc.org Similarly, polyacetylene derivatives containing thianthrene groups have been studied as cathode materials, delivering specific capacities over 50 mAh g⁻¹ at 4.1 V. sci-hub.se

In addition to polymer systems, small molecules based on thianthrene have also shown significant promise. A thianthrene-based small molecule, BDBDT, was developed as a high-potential cathode for lithium-organic batteries. rsc.org This material demonstrated good electrochemical performance, with a discharge plateau at 3.9 V (vs. Li/Li⁺) and a discharge capacity of 63 mAh g⁻¹ after 100 cycles at a high current rate. rsc.org

Thianthrene derivatives are also being actively investigated for use in redox flow batteries, which are suitable for large-scale grid energy storage. researchgate.netnorthwestern.edu Compact, thianthrene-based bifunctional molecules have been designed to act as both the positive and negative electrolyte (anolyte and catholyte) in a symmetric all-organic battery, which can help mitigate issues like membrane crossover. northwestern.edu One such molecule, a thianthrene-quinone derivative, showed high stability with 44% capacity retention over 450 cycles. northwestern.edu Furthermore, thianthrene-based polymers have been employed as 4 V-class organic mediators in redox targeting flow batteries, enabling the use of high-capacity inorganic materials like LiMn₂O₄. nih.govresearchgate.net

Electrochemical Performance of Thianthrene-Based Materials in Energy Storage Systems
Material TypeApplicationRedox Potential (V vs. Li/Li⁺)Specific Capacity (mAh g⁻¹)Cycling StabilityReference
Thianthrene-functionalized PolynorborneneDual-ion Battery Cathode4.1up to 66Not specified rsc.org
BDBDT Small MoleculeLi-organic Battery Cathode3.963 (after 100 cycles)Good performance over 100 cycles rsc.org
Thianthrene-functionalized PolyacetyleneLi-organic Battery Cathode4.1> 50 (after 20 cycles)Capacity fade observed sci-hub.se
Thianthrene-quinone DerivativeSymmetric Redox Flow Battery--44% capacity retention over 450 cycles northwestern.edu

Q & A

Basic Research Questions

Q. How can Thianthrene 5,5,10-Trioxide be synthesized and characterized in a laboratory setting?

  • Methodology : this compound (SSO4) is synthesized by oxidizing thianthrene 5-oxide (SSO) with dimethyldioxirane in acetone or dichloromethane. The reaction is monitored via HPLC using a 96:4:0.4 petroleum ether/ethyl acetate/methanol eluent system. Quantification of SSO4 and intermediate oxides (e.g., SSO2, SSO3) is achieved by comparison with a p-nitrophenyl sulfone standard . Structural confirmation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) to validate the sulfone groups and aromatic framework.

Q. What safety protocols are critical when handling Thianthrene derivatives?

  • Methodology : Follow OSHA Hazard Communication Standard (29 CFR 1910). In case of inhalation, move to fresh air and administer artificial respiration if necessary. Always consult a physician and provide the Safety Data Sheet (SDS) during treatment. Use fume hoods for reactions involving volatile solvents or oxidizers to minimize exposure risks .

Q. How can researchers distinguish this compound from its analogues (e.g., 5,5-dioxide or 5,10-dioxide)?

  • Methodology : Employ HPLC retention time analysis under standardized conditions (flow rate: 3.0 mL/min, 96:4:0.4 eluent). Complementary techniques like high-resolution MS and differential scanning calorimetry (DSC) can differentiate sulfone group arrangements and thermal stability profiles .

Advanced Research Questions

Q. What mechanistic insights explain the oxidation pathways of Thianthrene derivatives?

  • Methodology : Investigate solvent effects and oxidizer selectivity. For example, acetone promotes SSO4 formation via electrophilic oxygen transfer, while polar aprotic solvents favor SSO3. Kinetic studies (e.g., time-resolved UV-Vis spectroscopy) and computational modeling (DFT) can reveal transition states and activation barriers .

Q. How do redox-active Lewis acids influence Thianthrene’s oxidation to cationic radicals?

  • Methodology : React thianthrene with TiCl₄ in toluene under inert conditions. Use electron paramagnetic resonance (EPR) spectroscopy to detect radical species. Single-crystal X-ray diffraction of intermediates (e.g., μ-thianthrene-Ti₂Cl₆ complexes) clarifies coordination vs. oxidation pathways .

Q. What strategies resolve contradictions in oxidation product distributions across studies?

  • Methodology : Systematically vary reaction parameters (pH, temperature, oxidizer concentration). For instance, excess dioxirane at pH 8.6–8.8 maximizes SSO4 yield, while prolonged reaction times lead to overoxidation. Statistical design of experiments (DoE) can optimize conditions .

Q. Can mechanochemistry enable scalable synthesis of Thianthrene-based intermediates?

  • Methodology : Utilize ball milling for solvent-free synthesis of aryl thianthrenium salts. Ambient temperature and simplified isolation steps reduce energy consumption. Monitor reaction progress via in situ Raman spectroscopy to ensure reproducibility .

Q. How do this compound’s electronic properties support applications in materials science?

  • Methodology : Perform cyclic voltammetry to assess reversible oxidation behavior (e.g., low-potential π-radical cation formation). Pair with spectroelectrochemical analysis to correlate redox states with optical/conductive properties for organic electronics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.